molecular formula C10H9NO3 B2821691 2-(2-Cyanophenoxy)propanoic acid CAS No. 1016749-80-6

2-(2-Cyanophenoxy)propanoic acid

Cat. No.: B2821691
CAS No.: 1016749-80-6
M. Wt: 191.186
InChI Key: YLFLLMBBLIDQNI-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.186. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Cyanophenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Cyanophenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFLLMBBLIDQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016749-80-6
Record name 2-(2-cyanophenoxy)propanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to Phenoxypropionic Acid Derivatives in Herbicide Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Evolving Landscape of Phenoxypropionic Acid Herbicides

Since their introduction in the mid-20th century, phenoxyalkanoic acid herbicides have been instrumental in shaping modern agriculture.[1] The discovery of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) provided, for the first time, a selective and cost-effective means to control broadleaf weeds in essential grass crops such as cereals and corn.[1][2] This guide delves into the technical intricacies of a significant subclass, the phenoxypropionic acid derivatives, exploring their core chemistry, mechanisms of action, structure-activity relationships, and the ongoing research that continues to refine their efficacy and environmental profile. We will also address the critical challenges of herbicide resistance and the analytical methodologies required for their study and monitoring.

Part 1: Core Chemistry and Mechanism of Action: A Tale of Two Targets

Phenoxypropionic acid herbicides are broadly categorized into two families based on their distinct mechanisms of action: the synthetic auxins and the acetyl-CoA carboxylase (ACCase) inhibitors.[3] This fundamental divergence in their molecular targets dictates their selectivity and spectrum of activity.

The Synthetic Auxins: Mimicking and Overwhelming Natural Growth Pathways

The first generation of phenoxy herbicides, including analogues of 2,4-D with an additional methyl group like dichlorprop, function by mimicking the natural plant hormone indole-3-acetic acid (IAA), or auxin.[3][4]

  • Mechanism of Action: When absorbed by broadleaf plants, these synthetic auxins bind to auxin-binding proteins located in the cell membrane, endoplasmic reticulum, nucleus, and cytoplasm.[4] This binding event triggers a cascade of uncontrolled and rapid cell division and elongation, ultimately leading to the plant "growing to death."[3] The disruption of normal growth processes manifests as twisting of stems and leaves, followed by wilting and necrosis.[4] The selectivity for broadleaf weeds over monocotyledonous crops like wheat and corn is a key feature of this class.[3]

  • Stereochemistry is Key: The addition of a methyl group to the propionic acid side chain creates a chiral center. Crucially, the herbicidal activity is predominantly found in the (2R)-isomer.[3][5] This stereospecificity underscores the importance of the molecule's three-dimensional structure for effective binding to its target protein.

Auxin_Mechanism cluster_plant_cell Plant Cell Herbicide (R)-Phenoxypropionic Acid (Synthetic Auxin) ABP Auxin Binding Proteins (ABPs) Herbicide->ABP Binds to Signal_Transduction Signal Transduction Cascade ABP->Signal_Transduction Activates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Leads to Growth_Disruption Uncontrolled Cell Division & Elongation Gene_Expression->Growth_Disruption Results in Plant_Death Plant Death Growth_Disruption->Plant_Death ACCase_Inhibitor_Mechanism cluster_grass_plant_cell Grass Plant Cell Herbicide_Ester Aryloxyphenoxypropionate Ester (Proherbicide) Active_Acid (R)-Phenoxypropionic Acid (Active Herbicide) Herbicide_Ester->Active_Acid Metabolized to ACCase Acetyl-CoA Carboxylase (ACCase) Active_Acid->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Blocks Membrane_Disruption Inhibition of Membrane Production Fatty_Acid_Synthesis->Membrane_Disruption Leads to Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: ACCase inhibitor herbicide mechanism of action.

Part 2: Synthesis and Structure-Activity Relationships (SAR)

The synthesis of phenoxypropionic acid derivatives is a cornerstone of herbicide development, with the ultimate goal of optimizing biological activity and selectivity.

General Synthesis Routes

A common synthetic pathway involves the etherification of a substituted phenol with a derivative of propionic acid. [6][7]For instance, (R)-2-phenoxypropionic acid can be synthesized from (S)-2-chloropropionic acid and phenol. [6]The chirality of the starting materials is crucial for producing the desired enantiomerically pure product. [5] A Representative Synthesis Protocol for (R)-2-Phenoxypropionic Acid:

  • Step 1: Synthesis of (S)-2-chloropropionic acid from L-alanine. This can be achieved through diazotization and chlorination reactions. [6]2. Step 2: Etherification. (S)-2-chloropropionic acid is reacted with phenol in the presence of a base to yield (R)-2-phenoxypropionic acid. [6] Further modifications, such as esterification, are often carried out to produce the final formulated herbicide. [8]For example, the acid can be converted to an acid chloride and then reacted with an alcohol to form the corresponding ester. [8]

Structure-Activity Relationships: Fine-Tuning for Efficacy

The biological activity of phenoxypropionic acid herbicides is highly dependent on their molecular structure. Key structural features that influence efficacy include:

  • The Phenoxy Ring: The type and position of substituents on the phenyl ring significantly impact herbicidal activity. For example, the presence of chlorine atoms, as seen in 2,4-D and its derivatives, is critical for auxin-like activity. [3]* The Propionic Acid Side Chain: As previously discussed, the stereochemistry at the chiral center of the propionic acid moiety is paramount, with the (R)-isomer being the active form for both auxin mimics and ACCase inhibitors. [3]* The Ester Group (for AOPPs): The nature of the ester group in AOPP herbicides can affect their lipophilicity, which in turn influences their ability to penetrate plant cuticles and cell membranes. [9] Researchers continuously explore novel derivatives by modifying these structural components to enhance herbicidal activity, improve crop safety, and broaden the spectrum of controlled weeds. [9][10]

Part 3: Analytical Methodologies for Research and Monitoring

The development and use of phenoxypropionic acid herbicides necessitate robust analytical methods for their detection and quantification in various matrices, including plant tissues, soil, and water.

Sample Preparation: Extraction and Cleanup

The initial step in the analysis of these herbicides is their extraction from the sample matrix. Common techniques include:

  • Soxhlet extraction: This method has been used for extracting phenoxyacid herbicides from animal kidney tissue using diethyl ether. [11]* Accelerated Solvent Extraction (ASE): This technique has been employed for the extraction of these herbicides from vegetable matrices using ethyl acetate. [12]* Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove interfering substances from the sample extract. [11][13]

Chromatographic Analysis: Separation and Detection

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for the separation and analysis of phenoxypropionic acid derivatives. [14][15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has emerged as a highly sensitive and selective method for the determination of phenoxyacid herbicides. [11][12]Negative ion electrospray ionization is particularly effective for these acidic compounds. [12]* Gas Chromatography (GC): When using GC, the acidic herbicides are typically derivatized to form more volatile methyl esters. [14]Electron capture detectors (ECD) are commonly used for their high sensitivity to the halogenated compounds often found in this class of herbicides. [14] Table 1: Comparison of Analytical Techniques for Phenoxypropionic Acid Herbicides

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity, suitable for complex matrices. [12]Higher instrument cost.
GC-ECD Separation of volatile derivatives by gas chromatography with electron capture detection.High sensitivity to halogenated compounds. [14]Requires a derivatization step. [14]
HPLC-UV Separation by liquid chromatography with ultraviolet detection.Relatively low cost and simple operation.Poor sensitivity and selectivity in complex matrices. [12]

Part 4: Environmental Fate and the Challenge of Herbicide Resistance

A comprehensive understanding of the environmental behavior of phenoxypropionic acid herbicides and the mechanisms of weed resistance is crucial for their sustainable use.

Environmental Fate: Persistence and Degradation

Once applied, phenoxypropionic acid herbicides are subject to various environmental processes that determine their persistence and potential for off-target effects.

  • Degradation: These herbicides can be degraded by microbial action in the soil and photodegradation. [17][18]The rate of degradation is influenced by factors such as soil type, temperature, and moisture. [18]* Mobility: The potential for leaching into groundwater is generally low for many of these herbicides due to their strong sorption to soil particles. [18]However, surface runoff can be a source of contamination for nearby water bodies. [19]* Enantioselectivity in Degradation: Studies have shown that the degradation of some chiral phenoxypropionic acid herbicides can be enantioselective, with one enantiomer degrading faster than the other. This is often attributed to microbial activity. [20]

Herbicide Resistance: A Growing Concern

The repeated use of herbicides with the same mechanism of action can lead to the evolution of resistant weed populations. [21]

  • Target-Site Resistance: This is a common mechanism of resistance where a mutation in the target enzyme (e.g., ACCase) reduces the binding affinity of the herbicide. [21][22]For example, amino acid substitutions in the ACCase gene have been identified in weed biotypes resistant to AOPP herbicides. [22]* Non-Target-Site Resistance: This involves mechanisms that limit the amount of herbicide reaching the target site. [23]This can include enhanced metabolism of the herbicide, often involving enzymes like cytochrome P450s. [23][24] Strategies to Manage Resistance:

  • Rotation of Herbicides: Using herbicides with different mechanisms of action in rotation or as mixtures can delay the evolution of resistance. [25]* Integrated Weed Management: Combining chemical control with cultural practices such as crop rotation and mechanical weeding is essential for sustainable weed management.

Resistance_Mechanisms cluster_target_site Target-Site Resistance cluster_non_target_site Non-Target-Site Resistance Herbicide_Application Herbicide Application Target_Enzyme Target Enzyme (e.g., ACCase) Herbicide_Application->Target_Enzyme Metabolism Enhanced Herbicide Metabolism Herbicide_Application->Metabolism Mutation Gene Mutation Target_Enzyme->Mutation Selection for Altered_Enzyme Altered Enzyme Structure Mutation->Altered_Enzyme Leads to Reduced_Binding Reduced Herbicide Binding Altered_Enzyme->Reduced_Binding Resistance Resistance Reduced_Binding->Resistance Detoxification Detoxification by Enzymes (e.g., P450s) Metabolism->Detoxification Detoxification->Resistance

Caption: Mechanisms of herbicide resistance.

Conclusion: The Future of Phenoxypropionic Acid Herbicide Research

Phenoxypropionic acid derivatives continue to be a vital tool in weed management. However, the challenges of herbicide resistance and the need for more environmentally benign solutions drive ongoing research. Future efforts will likely focus on:

  • Discovery of Novel Derivatives: The design and synthesis of new compounds with improved efficacy, selectivity, and environmental profiles. [26][27][28]* Understanding Resistance Mechanisms: Elucidating the molecular basis of resistance to develop strategies to overcome it. [24]* Advanced Formulation Technologies: Developing formulations that enhance herbicide delivery and reduce off-target drift.

  • Integration with Modern Technologies: Utilizing computational modeling and high-throughput screening to accelerate the discovery and development of new herbicides. [29][30] By embracing these research frontiers, the scientific community can ensure that phenoxypropionic acid herbicides and their successors continue to contribute to global food security in a sustainable manner.

References

  • The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Phenoxy herbicide - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. (2009). PubMed. Retrieved from [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2018). ResearchGate. Retrieved from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (2004). Agilent. Retrieved from [Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. (2016). ResearchGate. Retrieved from [Link]

  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (1981). Springer. Retrieved from [Link]

  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. (2004). Chaoyang University of Technology. Retrieved from [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2022). MDPI. Retrieved from [Link]

  • Characterization of Fenoxaprop-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. (2015). USDA ARS. Retrieved from [Link]

  • Processes for producing phenoxy propionic acid derivatives. (1997). Google Patents.
  • Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. (2016). PubMed. Retrieved from [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]

  • The Production of Phenoxy Herbicides. (n.d.). University of Canterbury. Retrieved from [Link]

  • Determination of aryloxyphenoxypropionic acid herbicides in water using different solid-phase extraction procedures and liquid chromatography–diode array detection. (1998). Scilit. Retrieved from [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2022). MDPI. Retrieved from [Link]

  • Development of herbicides after 1945. (2007). ResearchGate. Retrieved from [Link]

  • The mechanism of resistance to aryloxyphenoxypropionate and cyclohexanedione herbicides in a Johnson grass biotype. (2007). ResearchGate. Retrieved from [Link]

  • Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. (n.d.). Cipac.org. Retrieved from [Link]

  • Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. (2019). ResearchGate. Retrieved from [Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (2016). The International Journal of Biotechnology. Retrieved from [Link]

  • Phenoxyacid Herbicides in Stormwater Retention Ponds: Urban Inputs. (2018). SCIRP. Retrieved from [Link]

  • Phenoxy Herbicides: Production, Uses And Toxicology. (2023). Chemcess. Retrieved from [Link]

  • Studies on phenoxy acid herbicides. I. Field study. Occupational exposure to phenoxy acid herbicides (MCPA, dichlorprop, mecoprop and 2,4-D) in agriculture. (1989). PubMed. Retrieved from [Link]

  • Herbicides (New Generation): Imidazolinones, Aryloxyphenoxypropionic Acids/Esters, and Diphenylethers, Analysis of. (2006). Semantic Scholar. Retrieved from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). MDPI. Retrieved from [Link]

  • New Molecular Targets for Herbicide Discovery. (n.d.). Weed Science Society of America. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 2-(4 - JOCPR. (n.d.). JOCPR. Retrieved from [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2022). MDPI. Retrieved from [Link]

  • Structural diagrams of 2,4-D and other phenoxy herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • Common mechanisms endowing herbicide resistance in weeds. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Managing phenoxy resistance in pasture weeds. (n.d.). Massey University. Retrieved from [Link]

  • Herbicide discovery takes modern turn on resistance. (2022). Grain Central. Retrieved from [Link]

  • Pesticide Fate in the Environment: A Guide for Field Inspectors. (n.d.). Illinois State Water Survey. Retrieved from [Link]

  • Current Status and Future Prospects in Herbicide Discovery. (2021). MDPI. Retrieved from [Link]

  • New Approaches to Herbicide and Bioherbicide Discovery. (2022). ResearchGate. Retrieved from [Link]

  • 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. (n.d.). PubChem. Retrieved from [Link]

  • DL-2-Phenoxypropionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Evolution in action: plants resistant to herbicides. (2010). PubMed. Retrieved from [Link]

  • Environmental occurrence, fate, and transformation of herbicide safeners. (2018). Iowa Research Online. Retrieved from [Link]

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2-(2-Cyanophenoxy)propanoic acid chemical properties and solubility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, solubility behavior, and synthesis of 2-(2-Cyanophenoxy)propanoic acid. This document is structured for researchers and drug development professionals, focusing on practical application, mechanistic insights, and rigorous experimental validation.[1]

Chemical Profiling, Solubility Dynamics, and Synthetic Methodology

Executive Summary & Strategic Context

2-(2-Cyanophenoxy)propanoic acid (CAS: 1016749-80-6) is a specialized phenoxypropionic acid derivative utilized primarily as a structure-activity relationship (SAR) probe in the development of chemosensory modulators and as a reference standard in agrochemical metabolic profiling.

Structurally, it serves as a critical ortho-substituted analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a commercial sweet taste inhibitor. By replacing the para-methoxy group with an ortho-cyano group, researchers utilize this compound to map the steric and electronic tolerance of the T1R3 transmembrane domain in sweet taste receptors. Additionally, the 2-cyanophenoxy moiety is a key pharmacophore in strobilurin fungicides (e.g., Azoxystrobin metabolites), making this acid a vital reference standard for impurity profiling and environmental degradation studies.

Chemical Identity & Physicochemical Profile[2][3][4][5]

PropertySpecification
IUPAC Name 2-(2-Cyanophenoxy)propanoic acid
CAS Number 1016749-80-6
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance White to off-white crystalline solid
pKa (Predicted) 3.6 ± 0.2 (Carboxylic acid)
logP (Predicted) 1.8 - 2.1
H-Bond Donors 1 (Carboxyl -OH)
H-Bond Acceptors 3 (Nitrile N, Ether O, Carbonyl O)

Solubility & Dissolution Protocols

Understanding the solubility profile of 2-(2-Cyanophenoxy)propanoic acid is critical for assay development. As a carboxylic acid, its solubility is heavily pH-dependent.

Solvent Compatibility Table

Data represents saturation limits at 25°C.

Solvent SystemSolubility RatingConc. Limit (Est.)Application Note
Water (pH < 3) Insoluble< 0.1 mg/mLProtonated form precipitates.
PBS (pH 7.4) Soluble> 10 mg/mLForms soluble carboxylate salt.
DMSO Highly Soluble> 100 mg/mLPreferred stock solution solvent.
Methanol/Ethanol Soluble> 50 mg/mLSuitable for intermediate dilutions.
Acetonitrile Soluble> 30 mg/mLStandard mobile phase solvent.
pH-Dependent Solubility Mechanism

The compound follows a classic Henderson-Hasselbalch distribution.

  • pH < pKa (3.6): The molecule exists as a neutral, lipophilic free acid. Solubility in aqueous media is negligible.

  • pH > pKa (3.6): Ionization occurs. At physiological pH (7.4), the compound is >99.9% ionized (anionic), ensuring high aqueous solubility.

Critical Protocol: When preparing aqueous stock solutions, do not add the solid directly to neutral water, as the local pH may drop, preventing dissolution.

  • Correct Method: Dissolve in a minimal volume of DMSO or 0.1 M NaOH first, then dilute into the buffer.

Synthetic Methodology: Williamson Ether Synthesis

The most robust route to 2-(2-Cyanophenoxy)propanoic acid is the Williamson ether synthesis, coupling 2-cyanophenol with a 2-halopropionate. This method allows for the control of stereochemistry if chiral starting materials are used (though the racemate is standard for initial SAR).

Reaction Scheme (Graphviz)

SynthesisPathway Start1 2-Cyanophenol (Nucleophile) Intermediate Ethyl 2-(2-cyanophenoxy)propionate (Ester Intermediate) Start1->Intermediate SN2 Substitution Reflux 4-6h Start2 Ethyl 2-bromopropionate (Electrophile) Start2->Intermediate Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Promoter Product 2-(2-Cyanophenoxy)propanoic acid (Final Product) Intermediate->Product Hydrolysis RT 2h Hydrolysis LiOH / THF / H2O (Saponification) Hydrolysis->Product

Figure 1: Two-step synthetic pathway via Williamson ether synthesis followed by ester hydrolysis.

Step-by-Step Protocol

Step 1: O-Alkylation

  • Charge: In a round-bottom flask, dissolve 2-cyanophenol (1.0 eq) in anhydrous acetone (0.5 M concentration).

  • Activate: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylate: Add Ethyl 2-bromopropionate (1.2 eq) dropwise.

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of phenol.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
     and concentrate to yield the ester intermediate.
    

Step 2: Ester Hydrolysis

  • Solubilize: Dissolve the crude ester in a 3:1 mixture of THF:Water.

  • Saponify: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq). Stir at room temperature for 2 hours.

  • Acidify: Concentrate to remove THF. Cool the aqueous residue to 0°C. Acidify carefully with 1 M HCl to pH ~2. The product will precipitate as a white solid.

  • Isolate: Filter the solid or extract with EtOAc. Recrystallize from Ethanol/Water if high purity (>99%) is required.

Applications in Research

SAR Profiling for Sweet Taste Inhibition

2-(2-Cyanophenoxy)propanoic acid is a critical tool for mapping the binding pocket of the T1R3 sweet taste receptor .

  • Mechanistic Logic: Lactisole (4-methoxy analog) inhibits the receptor by binding to the transmembrane domain. The 2-cyano analog tests the ortho-effect :

    • Steric Clash: Does the ortho-substituent interfere with the receptor helix packing?

    • Electronic Withdrawal: The cyano group is electron-withdrawing (unlike the electron-donating methoxy group), altering the acidity of the carboxylic acid and the electron density of the aromatic ring.

  • Usage: It is used in cell-based assays (HEK293 expressing T1R2/T1R3) to determine IC₅₀ shifts relative to Lactisole.

Agrochemical Metabolite Standard

In the environmental fate analysis of strobilurin fungicides like Azoxystrobin , the degradation of the ether linkage can yield various phenoxy fragments.

  • While Azoxystrobin contains a pyrimidinyl-ether, the 2-cyanophenoxy moiety is a persistent structural motif.

  • This acid serves as a reference standard in LC-MS/MS workflows to quantify hydrolytic degradation products in soil and water samples.

Analytical Quality Control

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (cyano group absorbance) and 270 nm (aromatic).

  • Expected Retention: The acid will elute earlier than the ester precursor due to the free carboxyl group.

References
  • Sigma-Aldrich. (n.d.). 3-(2-Cyanophenyl)propanoic acid Product Specification. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 352855, 2-Cyanopropanoic acid (Analog Reference). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-(2-cyanophenoxy)propanoic acid Product Data. Retrieved from

  • Nakagita, T., et al. (2019).[2] Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLOS ONE. Retrieved from

  • Imada, T., et al. (2010).[3] Amiloride reduces the sweet taste intensity by inhibiting the human sweet taste receptor.[3] Biochemical and Biophysical Research Communications.[3] Retrieved from

Sources

A Technical Guide to the Research Applications of Ortho-Substituted Phenoxypropionic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Versatile Chemical Scaffold

Ortho-substituted phenoxypropionic acids represent a class of organic compounds characterized by a phenyl ring linked to a propionic acid moiety via an ether bond, with one or more substituents at the ortho position of the phenyl ring. This seemingly simple chemical scaffold has proven to be remarkably versatile, giving rise to compounds with profound impacts on agriculture, medicine, and chemical synthesis. From their early beginnings as selective herbicides that revolutionized weed control to their emerging roles in drug discovery as modulators of key cellular targets, the ortho-substituted phenoxypropionic acid core continues to be a fertile ground for scientific innovation.

This technical guide provides an in-depth exploration of the research applications of this important class of molecules. We will delve into their mechanisms of action, explore structure-activity relationships, and provide practical insights into their synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current landscape and future potential of ortho-substituted phenoxypropionic acids.

Chapter 1: Herbicidal Applications: Engineering Plant Growth Regulation

The most well-established application of ortho-substituted phenoxypropionic acids is in agriculture as selective herbicides for the control of broadleaf weeds in cereal crops.[1] Compounds such as Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid) and Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) have been mainstays in weed management for decades.

Mechanism of Action: Synthetic Auxins

The primary herbicidal mechanism of these compounds lies in their ability to act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[2][3] Auxins are critical regulators of plant growth and development, controlling processes such as cell division, elongation, and differentiation.[1] By mimicking IAA, ortho-substituted phenoxypropionic acids bind to auxin receptors, leading to a cascade of downstream signaling events that disrupt normal hormonal balance.[2][4]

This disruption results in uncontrolled, disorganized growth, often referred to as "growing to death."[1] The sustained activation of auxin signaling pathways by these synthetic mimics leads to a variety of phytotoxic effects, including epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[2] The selectivity of these herbicides for broadleaf weeds over grasses is attributed to differences in their uptake, translocation, and metabolism between the two plant types.

The core of this mechanism involves the perception of the auxin signal by a receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, AUXIN SIGNALING F-BOX (AFB).[2] In the presence of auxin (or a synthetic mimic), the TIR1/AFB receptor binds to Aux/IAA transcriptional repressor proteins, targeting them for degradation via the ubiquitin-proteasome pathway.[2] The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to the observed physiological effects.[2]

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Ortho-Substituted Phenoxypropionic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response Leads to

Caption: Mechanism of action of ortho-substituted phenoxypropionic acid herbicides as synthetic auxins.

Structure-Activity Relationships (SAR)

The herbicidal activity of phenoxypropionic acids is highly dependent on their chemical structure. Key SAR observations include:

  • Chirality: The propionic acid moiety introduces a chiral center. For most phenoxypropionic acid herbicides, the (R)-enantiomer is significantly more biologically active than the (S)-enantiomer.[1] This stereoselectivity is a crucial aspect of their interaction with the auxin receptors.

  • Ortho-Substitution: The presence of a substituent at the ortho position of the phenyl ring is critical for activity. This is thought to influence the conformation of the molecule, facilitating a better fit within the receptor's binding pocket.

  • Ring Substituents: The type and position of other substituents on the phenyl ring (e.g., chlorine, methyl groups) modulate the herbicidal potency and selectivity of the compound.

Chapter 2: Pharmaceutical and Medicinal Applications

Beyond their agricultural importance, ortho-substituted phenoxypropionic acids and their derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of pharmacological activities.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

A significant area of research has focused on the development of phenoxypropionic acid derivatives as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[7] As such, PPAR agonists are valuable therapeutic agents for treating metabolic disorders such as dyslipidemia and type 2 diabetes.

Research has shown that specific substitution patterns on the phenoxypropionic acid core can lead to potent and selective PPARα, PPARγ, or dual PPARα/γ agonists.[5][6] For example, modifications to the ortho-substituent and the linkage to the propionic acid moiety have been explored to optimize potency and selectivity.[5]

Compound TypeTargetEC50 (nM)Reference
Phenylpropanoic acid derivativeHuman PPARα6[8]
Phenylpropanoic acid derivativeHuman PPARγ1100[8]
Phenylpropanoic acid derivativeHuman PPARδ6200[8]
Fenofibrate (related structure)Human PPARα30,000[9]

Table 1: Examples of PPAR Agonist Activity of Phenoxypropionic Acid Derivatives and Related Compounds.

Drug_Discovery_Workflow Start Identify Target (e.g., PPARα) Library Synthesize Library of Ortho-Substituted Phenoxypropionic Acids Start->Library Screening High-Throughput Screening (e.g., Cell-Based Reporter Assays) Library->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Lead_Opt Preclinical Preclinical Studies (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow for developing phenoxypropionic acid-based therapeutics.

Anticancer Potential

Emerging research suggests that some phenoxypropionic acid derivatives possess anticancer properties.[10][11] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.[10][11] Studies on related phenoxyphenol and phenoxyacetamide compounds have shown that they can trigger apoptosis through various pathways, including:

  • Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11]

  • Activation of Caspases: Triggering the caspase cascade, a series of proteases that execute the apoptotic program.[12]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[11]

Phenoxyphenol derivatives have been shown to induce apoptosis in human lung cancer cells.[13][14] While more research is needed to specifically elucidate the anticancer mechanisms of ortho-substituted phenoxypropionic acids, these findings highlight a promising avenue for future drug development.

Chapter 3: Chemical Synthesis and Manufacturing

The synthesis of ortho-substituted phenoxypropionic acids is typically achieved through well-established organic chemistry reactions, with the Williamson ether synthesis being a common and versatile method.[3]

Experimental Protocol: Synthesis of 2-(3-Chlorophenoxy)propionic Acid (Cloprop) via Williamson Ether Synthesis

This protocol is adapted from a reported synthesis of Cloprop.[15]

Materials:

  • m-Chlorophenol

  • β-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Appropriate organic solvent (e.g., toluene)

  • Appropriate alcohol for recrystallization (e.g., ethanol)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve m-chlorophenol and sodium hydroxide in water to form the sodium salt of m-chlorophenol.

  • Nucleophilic Substitution: To the solution from step 1, add β-chloropropionic acid. Heat the reaction mixture to reflux. The phenoxide ion will act as a nucleophile, displacing the chloride from β-chloropropionic acid in an SN2 reaction to form the ether linkage.

  • Workup and Neutralization: After the reaction is complete (monitored by a suitable technique like TLC or HPLC), cool the mixture to room temperature. Acidify the reaction mixture with hydrochloric acid to precipitate the crude 2-(3-chlorophenoxy)propionic acid.

  • Purification: Filter the crude product and wash it with water. The product can be further purified by recrystallization from a mixed solvent system, such as water and an appropriate alcohol, to yield the final product with high purity.

Williamson_Ether_Synthesis Phenol Ortho-Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Product Ortho-Substituted Phenoxypropionic Acid Phenoxide->Product SN2 Attack Halide α-Halo Propionic Acid (e.g., 2-Bromopropionic Acid) Halide->Product Salt Salt Byproduct (e.g., NaBr) Halide->Salt

Caption: Generalized Williamson ether synthesis for ortho-substituted phenoxypropionic acids.

Chapter 4: Analytical and Characterization Techniques

The accurate detection and quantification of ortho-substituted phenoxypropionic acids are crucial for various applications, including environmental monitoring, food safety analysis, and pharmaceutical research. Several analytical techniques are employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the analysis of phenoxypropionic acids due to its high sensitivity and selectivity.[2]

Experimental Protocol: General LC-MS/MS Analysis of Phenoxypropionic Herbicides

This protocol provides a general framework for the analysis of phenoxypropionic herbicides in environmental or biological matrices.

1. Sample Preparation:

  • Extraction: For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analytes. For soil or tissue samples, a solvent extraction (e.g., with acetonitrile or ethyl acetate) is typically performed.

  • Hydrolysis: Since these herbicides can exist as esters, an alkaline hydrolysis step (pH ≥ 12) is often included to convert all forms to the parent carboxylic acid.[16]

  • Acidification and Cleanup: The extract is then acidified (pH 2-3) to protonate the carboxylic acid, followed by a cleanup step (e.g., using SPE or liquid-liquid extraction) to remove interfering matrix components.[16]

2. LC-MS/MS Analysis:

ParameterTypical Conditions
LC Column C18 reversed-phase (e.g., 2.0 mm I.D. x 150 mm L)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient A gradient elution from low to high organic content
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in negative ion mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: Typical LC-MS/MS Parameters for the Analysis of Phenoxypropionic Herbicides. [17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another common technique, particularly for environmental analysis. It often requires a derivatization step to convert the polar carboxylic acids into more volatile esters (e.g., methyl esters) prior to analysis.

Chapter 5: Environmental Fate and Toxicology

Given their widespread use as herbicides, understanding the environmental fate and toxicology of ortho-substituted phenoxypropionic acids is of paramount importance.

Persistence and Degradation

The persistence of these herbicides in the environment is influenced by factors such as soil type, temperature, moisture, and microbial activity.[18][19] The primary mechanism of degradation in soil and water is microbial biodegradation.[18]

The half-life of these compounds can vary significantly. For example, the half-life of Dichlorprop in soil has been reported to range from a few days to several weeks.[19][20] Studies have shown that the degradation can be enantioselective, with one enantiomer degrading more rapidly than the other.[18][19] For instance, S-dichlorprop is often observed to be preferentially degraded in soils.[19]

HerbicideMatrixHalf-life (t½)Reference
DichlorpropSoil AS-enantiomer: 8.22 days; R-enantiomer: 12.93 days[19]
DichlorpropSoil DS-enantiomer: 8.06 days; R-enantiomer: 12.38 days[19]
1,3-DichloropropeneDeionized Water9.8 days at 20°C[18][21]

Table 3: Examples of Degradation Half-lives for Dichlorprop and a Related Compound.

Degradation pathways often involve the initial cleavage of the ether linkage, followed by further breakdown of the aromatic ring.[18]

Toxicology

The toxicological profiles of ortho-substituted phenoxypropionic acids have been extensively studied. While generally considered to have moderate acute toxicity to mammals, concerns have been raised regarding their potential for long-term health effects. Regulatory agencies worldwide have established maximum residue limits (MRLs) for these herbicides in food and drinking water to protect public health.

Conclusion and Future Outlook

Ortho-substituted phenoxypropionic acids have a rich history and a promising future. In agriculture, ongoing research focuses on developing more selective and environmentally benign herbicides based on this scaffold. In medicine, the potential of these compounds as modulators of key cellular targets like PPARs and inducers of apoptosis in cancer cells is an exciting and rapidly evolving field.

The continued exploration of the chemical space around the ortho-substituted phenoxypropionic acid core, coupled with advancements in our understanding of their biological mechanisms, will undoubtedly lead to the discovery of new and valuable applications. As we move forward, a multidisciplinary approach that integrates synthetic chemistry, biology, and environmental science will be essential to fully harness the potential of this versatile chemical class for the benefit of society.

References

  • Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil. (2004). Journal of Environmental Quality, 33(2), 539-545.
  • Analysis of Phenoxyproprionic Type Herbicides using LC-MS.
  • Effects of Environmental Factors on 1,3-Dichloropropene Hydrolysis in Water and Soil. (2025). Journal of Environmental Quality.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. (n.d.). Purdue University.
  • Dekker, J. H. (1976). DEGRADATION OF 1,3-DICHLOROPROPENES IN THE SOIL. Wageningen University & Research.
  • Moura, R. M., et al. (2018). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 36.
  • Zhang, J., et al. (2021). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. International Journal of Environmental Science and Technology, 18(9), 2735-2746.
  • Auxin. (2025). Biology LibreTexts.
  • Dichlorprop. (n.d.). PubChem.
  • Chen, C. H., et al. (2020). The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Oxidative Medicine and Cellular Longevity, 2020, 5167292.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2025).
  • The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. (2020).
  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023). RSC Medicinal Chemistry.
  • Willson, T. M., et al. (2007). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry, 50(4), 685-695.
  • Lee, G., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2569.
  • 3-(3-Chlorophenoxy)propionic acid. (n.d.). Chem-Impex.
  • Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
  • Miyachi, H. (2021). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences, 22(17), 9295.
  • Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. (n.d.).
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI.
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Sources

Methodological & Application

Application Notes & Protocols for the Preparation of 2-(2-Cyanophenoxy)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and enantiomeric separation of 2-(2-Cyanophenoxy)propanoic acid. As a member of the aryloxyphenoxypropanoic acid class, the stereochemistry of this molecule is critical for its potential biological activity, a common feature in agrochemicals and pharmaceuticals.[1][2] This document details two principal pathways to obtain the enantiomerically pure forms: (1) the synthesis of the racemate followed by chiral resolution, and (2) direct asymmetric synthesis from a chiral precursor. We provide detailed, step-by-step protocols for key experimental procedures, comparative data tables, and workflow diagrams to elucidate the strategic choices behind each method. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of chiral molecules.

Introduction: The Significance of Chiral Phenoxypropanoic Acids

The 2-arylpropanoic acids are a well-established class of compounds with significant biological activity, most famously represented by the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] A closely related group, the aryloxyphenoxypropanoic acids, are critical components in the agrochemical industry, where they function as selective herbicides.[4][5][6] For both classes, biological activity is overwhelmingly dependent on stereochemistry. Typically, one enantiomer (often the (R)- or (S)- form, depending on the specific molecule and its target) exhibits the desired therapeutic or herbicidal effect, while the other is significantly less active or may contribute to undesirable side effects or off-target activity.[1]

Therefore, the ability to produce single-enantiomer forms of molecules like 2-(2-Cyanophenoxy)propanoic acid is paramount for research and development. Access to enantiomerically pure compounds allows for precise structure-activity relationship (SAR) studies, reduces metabolic load from inactive isomers, and is often a regulatory requirement for market approval. This guide presents the foundational synthetic and separation strategies to achieve this goal.

Strategic Pathways to Enantiomeric Purity

There are two primary strategies for obtaining the individual enantiomers of 2-(2-Cyanophenoxy)propanoic acid. The choice between these routes often depends on factors such as the availability of starting materials, scalability, cost, and the desired level of enantiomeric purity.

  • Racemic Synthesis and Chiral Resolution: This is a classical and robust approach. A racemic mixture of the target acid is first synthesized, and then the enantiomers are separated. The main disadvantage is that the theoretical maximum yield for the desired enantiomer is 50%, although the undesired enantiomer can sometimes be racemized and recycled.[7][8]

  • Asymmetric Synthesis: This more modern approach aims to create only the desired enantiomer from the outset, avoiding the need for a separation step and overcoming the 50% yield limitation.[7][9][10] This is typically achieved by using a chiral starting material or a chiral catalyst.

The diagram below illustrates these divergent and convergent strategies.

G cluster_0 Pathway 1: Chiral Resolution cluster_1 Pathway 2: Asymmetric Synthesis A 2-Cyanophenol + (±)-2-Bromopropanoic Acid B Williamson Ether Synthesis A->B C (±)-2-(2-Cyanophenoxy)propanoic Acid (Racemate) B->C D Diastereomeric Salt Formation (with Chiral Base) C->D E Separated Diastereomers D->E F Acidification E->F G (R)-Enantiomer F->G H (S)-Enantiomer F->H L Enantiomeric Purity Analysis (Chiral HPLC) G->L H->L I 2-Cyanophenol + (S)-2-Chloropropanoic Acid J SN2 Reaction (Walden Inversion) I->J K (R)-2-(2-Cyanophenoxy)propanoic Acid J->K K->L

Caption: Overall strategies for preparing enantiomers of 2-(2-Cyanophenoxy)propanoic acid.

Synthesis of Racemic 2-(2-Cyanophenoxy)propanoic Acid

The most direct route to the racemic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on an alkyl chain by a phenoxide ion. Here, the phenoxide of 2-cyanophenol attacks the chiral center of a 2-halopropanoate.

Mechanism & Rationale: The reaction is conducted under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide. A polar aprotic solvent like DMF or acetone is often used to dissolve the salts and facilitate the SN2 reaction. The choice of the leaving group on the propanoate is typically bromide or chloride, with bromide being more reactive.

Protocol 1: Williamson Ether Synthesis of Racemic Acid

Materials:

  • 2-Cyanophenol

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl ester.

  • Hydrolysis: To the crude ester, add a 2 M solution of NaOH (2.0 eq) in a 1:1 mixture of ethanol/water.

  • Reflux the mixture for 2-3 hours until the ester is fully consumed (monitor by TLC).

  • Cool the solution in an ice bath and acidify to pH 1-2 with concentrated HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (±)-2-(2-Cyanophenoxy)propanoic acid.

Pathway 1: Chiral Resolution of the Racemate

Chiral resolution is a powerful technique for separating enantiomers from a racemic mixture. The most common method for acidic compounds is the formation of diastereomeric salts using a chiral base.[7]

Principle of Diastereomeric Salt Crystallization: Enantiomers have identical physical properties (solubility, melting point), making them impossible to separate by standard techniques. However, when reacted with a single enantiomer of a chiral resolving agent (e.g., an amine), they form a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated by methods like fractional crystallization.

G Racemate (R)-Acid + (S)-Acid (Racemic Mixture) Base +(R)-Base (Chiral Resolving Agent) Salts Diastereomeric Salts: (R)-Acid-(R)-Base (S)-Acid-(R)-Base Base->Salts Reaction Crystallization Fractional Crystallization (Exploits different solubilities) Salts->Crystallization Solid Less Soluble Salt (e.g., (R)-Acid-(R)-Base) Crystallization->Solid Solution More Soluble Salt (e.g., (S)-Acid-(R)-Base) Crystallization->Solution Acidification1 Acidification (HCl) Solid->Acidification1 Acidification2 Acidification (HCl) Solution->Acidification2 Enantiomer1 (R)-Acid (Enantiomerically Enriched) Acidification1->Enantiomer1 Enantiomer2 (S)-Acid (Enantiomerically Enriched) Acidification2->Enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: Chiral Resolution with (R)-(+)-α-Methylbenzylamine

Materials:

  • (±)-2-(2-Cyanophenoxy)propanoic acid

  • (R)-(+)-α-Methylbenzylamine

  • Ethanol

  • Diethyl ether

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the racemic acid (1.0 eq) in warm ethanol.

  • In a separate flask, dissolve (R)-(+)-α-Methylbenzylamine (0.5 eq) in ethanol.

  • Slowly add the amine solution to the acid solution with stirring. A precipitate should begin to form.

  • Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to maximize crystallization.

  • Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add diethyl ether. Stir vigorously while adding 2 M HCl until the pH is ~1.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched acid.

  • Determine the enantiomeric excess (e.e.) and absolute configuration using an appropriate analytical method (see Protocol 4). The mother liquor contains the other diastereomeric salt and can be processed similarly to recover the other enantiomer.

Pathway 2: Asymmetric Synthesis

An efficient way to produce a single enantiomer of a phenoxypropanoic acid is to start with a chiral building block. L-Alanine is an inexpensive, naturally occurring amino acid that can be converted to (S)-2-chloropropionic acid.[6] Subsequent reaction with 2-cyanophenol proceeds via an SN2 mechanism, which results in an inversion of stereochemistry (a Walden inversion), yielding the (R)-enantiomer.

Protocol 3: Asymmetric Synthesis of (R)-2-(2-Cyanophenoxy)propanoic Acid

This protocol is adapted from a similar synthesis for a related compound.[6][11]

Materials:

  • (S)-2-Chloropropionic acid (or its ester)

  • 2-Cyanophenol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve 2-cyanophenol (1.0 eq) and sodium hydroxide (2.1 eq) in water.

  • Heat the solution to 60-70 °C to ensure the formation of the sodium phenoxide.

  • Add (S)-2-chloropropionic acid (1.05 eq) to the solution.

  • Increase the temperature and reflux the reaction mixture for 8-12 hours. Monitor the reaction by HPLC or TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution to pH 1-2 with concentrated HCl. A solid product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • The resulting product is (R)-2-(2-Cyanophenoxy)propanoic acid. The enantiomeric purity should be assessed via chiral HPLC (Protocol 4).

Analysis of Enantiomeric Purity

The most crucial analytical step is determining the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12]

Principle of Chiral HPLC: Chiral HPLC columns contain a chiral stationary phase (CSP). As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating profen-type molecules.[13]

Protocol 4: Chiral HPLC Analysis

Instrumentation & Column:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: Chiralcel® OD-H or Chiralpak® AD (or similar polysaccharide-based column)

Mobile Phase (Isocratic):

  • A typical mobile phase for this class of compounds is a mixture of n-Hexane and a polar alcohol modifier (e.g., 2-Propanol or Ethanol), with a small amount of a strong acid like trifluoroacetic acid (TFA) to ensure the analyte is in its protonated state and to improve peak shape.

  • Starting Conditions: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

Procedure:

  • Prepare a standard solution of the racemic acid (~1 mg/mL) in the mobile phase.

  • Prepare a sample solution of your synthesized, enantiomerically enriched acid at the same concentration.

  • Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., ~275 nm, corresponding to the cyanophenyl group).

  • Inject the racemic standard to determine the retention times (t_R1 and t_R2) of the two enantiomers.

  • Inject the synthesized sample.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) from the chromatogram:

    • % e.e. = [ |A1 - A2| / (A1 + A2) ] * 100

Comparative Data Summary

The following table summarizes the expected outcomes for the different synthetic strategies. Note that yields and e.e. are representative and can be optimized.

ParameterPathway 1: ResolutionPathway 2: Asymmetric Synthesis
Starting Materials 2-Cyanophenol, (±)-2-Bromopropanoic acid2-Cyanophenol, (S)-2-Chloropropionic acid
Key Intermediate Racemic AcidN/A
Theoretical Max Yield 50% (per enantiomer)100%
Typical Enantiomeric Excess >98% (after crystallization)90-97% (dependent on precursor purity)
Primary Advantage Methodologically robust and well-establishedHigher theoretical yield, fewer steps
Primary Disadvantage Inherent 50% loss of materialRelies on high purity of chiral starting material

References

  • BenchChem. (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids. BenchChem Technical Support.
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  • Wikipedia. (n.d.). Chiral resolution. chemeurope.com. [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. [Link]

  • PDF. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions of 2-Cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-cyanophenol alkylation. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of their O-alkylation reactions. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the alkylation of 2-cyanophenol?

The alkylation of 2-cyanophenol is typically an O-alkylation reaction that proceeds via the Williamson ether synthesis .[1] This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The process involves two primary steps:

  • Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 2-cyanophenol, forming a phenoxide ion. This phenoxide is a potent nucleophile. The electron-withdrawing nature of the ortho-cyano group increases the acidity of the phenolic proton compared to phenol itself, making this deprotonation more facile.[2]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., halide) to form the desired ether product.[3]

Q2: Why is my reaction yield consistently low?

Low yields in Williamson ether synthesis are common and can stem from several factors.[1] The most frequent culprits include:

  • Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the 2-cyanophenol.

  • Competing side reactions: Elimination (E2) reactions can compete with the desired SN2 substitution, especially with secondary or sterically hindered alkyl halides.[4]

  • Poor nucleophilicity or electrophilicity: The reactivity of the phenoxide or the alkylating agent may be insufficient.

  • Suboptimal reaction conditions: Issues with solvent, temperature, or moisture can significantly hinder the reaction.

This guide's troubleshooting section will delve into diagnosing and resolving these specific issues.

Q3: I am observing C-alkylation products instead of the desired O-alkylation. Why does this happen and how can I prevent it?

The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).[5][6] The competition between O- and C-alkylation is a classic challenge that is heavily influenced by reaction conditions.

  • Cause: C-alkylation is often favored in protic solvents (like water or ethanol). These solvents can form hydrogen bonds with the highly electronegative oxygen atom of the phenoxide, "shielding" it and making it less available for nucleophilic attack. This leaves the less-hindered carbon positions of the ring to react.[5][7]

  • Solution: To favor O-alkylation, use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[5] These solvents solvate the cation but not the phenoxide anion, leaving the oxygen atom exposed and highly nucleophilic. Phase-transfer catalysis also strongly favors O-alkylation.

Q4: What is Phase-Transfer Catalysis (PTC) and why is it recommended for this reaction?

Phase-Transfer Catalysis (PTC) is a powerful technique for reacting reagents that are soluble in two immiscible phases (e.g., an aqueous phase and an organic phase).[8] For 2-cyanophenol alkylation, this typically involves:

  • An organic phase containing the 2-cyanophenol and alkyl halide.

  • An aqueous phase containing an inexpensive inorganic base like NaOH or K₂CO₃.

A phase-transfer catalyst (e.g., a quaternary ammonium salt like Aliquat® 336) transports the hydroxide or carbonate anion from the aqueous phase into the organic phase to deprotonate the phenol.[9][10] The resulting phenoxide, paired with the catalyst's cation, is highly soluble and reactive in the organic phase, where it readily undergoes alkylation.

Advantages of PTC:

  • Higher Yields & Selectivity: Promotes clean O-alkylation.[11]

  • Milder Conditions: Reactions can often be run at lower temperatures.

  • Cost-Effectiveness: Allows the use of inexpensive and safer inorganic bases instead of hazardous reagents like sodium hydride.[12]

  • Greener Chemistry: Reduces the need for volatile and often toxic anhydrous organic solvents.[12]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the alkylation of 2-cyanophenol.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Diagnostic Check Recommended Solution
Inadequate Base Strength The pKa of the base's conjugate acid must be significantly higher than the pKa of 2-cyanophenol (~7.9) for efficient deprotonation. Weak bases like NaHCO₃ are often insufficient. Check the pKa of your base.Option 1 (Anhydrous): Use a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent (DMF, acetonitrile).[13] Option 2 (PTC): Employ a phase-transfer catalyst with aqueous NaOH or KOH.[11]
Presence of Water Water can consume strong bases (like NaH) and protonate the phenoxide intermediate, quenching its nucleophilicity. Ensure all glassware is flame-dried, and solvents are anhydrous.[2]Use freshly opened anhydrous solvents or distill them over a suitable drying agent. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Poor Alkylating Agent The SN2 reaction rate depends on the leaving group ability (I > Br > Cl >> F) and substrate accessibility (Methyl > 1° > 2°). Tertiary halides will not work and will lead to elimination.[1][4]Use an alkyl iodide or bromide for higher reactivity. If using an alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.
Reaction Temperature Too Low While lower temperatures can improve selectivity, they also slow the reaction rate. If no conversion is observed, the activation energy may not be overcome.[2]Monitor the reaction by TLC. If no progress is seen, gradually increase the temperature (e.g., from room temperature to 50-80 °C). Note that higher temperatures may increase side product formation.[14]
Problem 2: Significant Formation of Side Products
Side Product Observed Probable Cause Recommended Solution
Alkene (from Elimination) This is an E2 elimination product, competing with the SN2 pathway. It is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and secondary or bulky primary alkyl halides.[4]1. Change Alkylating Agent: Use a primary, unbranched alkyl halide if possible.[4] 2. Change Base: Switch to a less sterically hindered base like K₂CO₃ or use PTC conditions with NaOH.[15]
C-Alkylated Isomers As discussed in the FAQs, this arises from the ambident nature of the phenoxide nucleophile. It is strongly promoted by protic solvents.[5]Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. Avoid alcohols or water as the primary solvent.[5]
Hydrolysis of Cyano Group The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under harsh basic conditions, especially in the presence of water and at high temperatures.Use milder bases (e.g., K₂CO₃ instead of high concentrations of NaOH). Keep reaction temperatures as low as possible while ensuring a reasonable reaction rate. Minimize reaction time once the starting material is consumed (monitor by TLC).

Visualizing the Process

Understanding the reaction pathway is key to effective troubleshooting. The following diagrams illustrate the core mechanisms.

Caption: General mechanism of the Williamson ether synthesis for 2-cyanophenol.

PTC_Mechanism Phase-Transfer Catalysis (PTC) Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase Phenol 2-Cyanophenol (ArOH) Catalyst_Phenoxide Q⁺ArO⁻ (Reactive Ion Pair) AlkylHalide Alkyl Halide (R-X) Product Product (ArOR) Catalyst_Initial Catalyst (Q⁺X⁻) Product->Catalyst_Initial - Q⁺X⁻ (Catalyst Regenerated) Catalyst_Phenoxide->Product + R-X Base Base (Na⁺OH⁻) Catalyst_Base Q⁺OH⁻ Base->Catalyst_Base Ion Exchange Catalyst_Base->Catalyst_Phenoxide Transfers to Organic Phase + ArOH - H₂O

Caption: Simplified workflow for Phase-Transfer Catalyzed O-alkylation.

Experimental Protocols

Protocol 1: General O-Alkylation using Potassium Carbonate

This protocol is a standard procedure for laboratories preferring anhydrous conditions.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: Allow the flask to cool to room temperature. Add 2-cyanophenol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Solvent: Add anhydrous acetonitrile or DMF (to achieve a concentration of ~0.1-0.5 M).

  • Alkylation: Add the alkyl halide (1.1-1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: O-Alkylation using Phase-Transfer Catalysis

This protocol is a robust, scalable, and cost-effective alternative.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-cyanophenol (1.0 eq.), the alkyl halide (1.1-1.2 eq.), and a nonpolar organic solvent (e.g., toluene).

  • Catalyst: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or Aliquat® 336 (1-5 mol%).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 20-50% w/w, 2.0-3.0 eq.).

  • Reaction: Heat the biphasic mixture to 50-70 °C with vigorous stirring to ensure efficient mixing between the two phases. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool to room temperature and separate the organic and aqueous layers using a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.[9][10]

References

  • Benchchem. (n.d.). Strategies to improve the enantioselectivity of reactions involving 2-cyanophenol.
  • PTC Organics, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Guidechem. (2023, June 5). How to Prepare 2-Cyanophenol?.
  • Williamson Ether Synthesis. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • YouTube. (2013, January 26). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • ACS Publications. (n.d.). Enantioselective Radical Hydrocyanoalkylation of Alkenes via Photoenzymatic Catalysis. Journal of the American Chemical Society.
  • Justia Patents. (2006, July 6). Process for separating a hydroxybenzonitrile-type compound.
  • Patsnap. (2019, July 23). High-efficiency synthesis method of 2-cyanophenol.
  • PrepChem.com. (n.d.). Synthesis of 2-cyanophenol.
  • PubMed. (2002, April 10). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. Journal of the American Chemical Society.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy.
  • Google Patents. (n.d.). CN105111103A - Method for preparing cyanophenol and derivative thereof.
  • Fedoryński, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?Acta Poloniae Pharmaceutica-Drug Research.
  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates.
  • Elixir Journal. (2017). Elixir Appl. Chem. 109.
  • IMPAG. (2020, January). Phase-Transfer Catalysts.
  • Google Patents. (n.d.). CN103664698A - 2-cyanophenol preparing method.
  • Patsnap. (2010, July 21). Method for preparing 2-cyanophenol.
  • Pharmaceutical Technology. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • YouTube. (2022, June 13). Alkylation of Cyanide, Part 2: Epoxides.
  • University Lecture Notes. (n.d.).
  • Reddit. (2011, September 18).
  • Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London.
  • Google Patents. (2001, June 13). US 2006/0149093 A1 - Process for separating a hydroxybenzonitrile-type compound.
  • Benchchem. (n.d.). Overcoming side product formation in asymmetric alkylation.
  • Thieme Chemistry. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen.
  • ResearchGate. (n.d.). Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. Request PDF.
  • Semantic Scholar. (n.d.). 2-cyanophenol.

Sources

Technical Support Center: Extraction Optimization for 2-(2-Cyanophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #EXT-CN-PROP-001 Status: Active Responder: Senior Application Scientist, Separation Sciences Group[1]

Executive Summary

This guide addresses the extraction and purification of 2-(2-Cyanophenoxy)propanoic acid . This molecule presents a specific "dual-constraint" challenge:

  • Solubility: It requires a low pH (< 3.0) to protonate the carboxylic acid for organic solubility.

  • Stability: The ortho-cyano (nitrile) group is susceptible to hydrolysis (converting to an amide or di-acid) under highly acidic conditions or elevated temperatures.

The following troubleshooting modules provide a self-validating protocol to maximize yield while preserving the nitrile functionality.

Module 1: The Theory (The "Why")
Q: What is the theoretical basis for the pH targets in this extraction?

A: The extraction efficiency is governed by the Henderson-Hasselbalch equation and the molecule's pKa.

  • The Molecule: 2-(2-Cyanophenoxy)propanoic acid contains a carboxylic acid group (-COOH) and an electron-withdrawing nitrile group (-CN) at the ortho position.

  • Estimated pKa: While unsubstituted propanoic acid has a pKa of ~4.87, the ortho-phenoxy and cyano groups exert an electron-withdrawing effect, lowering the pKa to approximately 2.9 – 3.1 .

The "Rule of Two": To extract >99% of the target into the organic phase, the pH must be 2 units below the pKa .

  • Target pH: ~1.0 (Theoretical)

  • Operational Reality: pH 1.0 poses a risk to the nitrile group.

  • Optimized Target: pH 2.0 – 2.5 . At this range, ~90% of the compound is protonated (organic soluble). Multiple extractions (3x) will recover >99% of the mass without subjecting the nitrile to harsh hydrolytic conditions.

pH_Species_Distribution Acid pH < 2.0 Protonated (HA) Organic Soluble Transition pH ~ 3.0 (pKa) 50% HA / 50% A- Acid->Transition Add Base Transition->Acid Add Acid Base pH > 5.0 Deprotonated (A-) Water Soluble Transition->Base Add Base Base->Transition Add Acid

Figure 1: Species distribution relative to pH. For extraction into organic solvent, the equilibrium must shift left (Red Zone).

Module 2: Troubleshooting Low Yield & Solvent Selection
Q: I adjusted the pH to 2.0, but my recovery is still low (<70%). What is wrong?

A: If the pH is correct, the issue is likely Solvent Choice or Phase Volume Ratio .

1. Solvent Selection Matrix The partition coefficient (


) of this molecule is estimated at ~2.[1]5. It is moderately lipophilic but retains some water affinity due to the ether oxygen and nitrile nitrogen.
SolventSuitabilityNotes
MTBE (Methyl tert-butyl ether) Excellent Forms clean layers; less prone to emulsions than chlorinated solvents.
Ethyl Acetate (EtOAc) Good High solubility, but absorbs water. Can hydrolyze if left in acidic water for days.
Dichloromethane (DCM) Moderate Good solubility, but denser than water (bottom layer). Prone to emulsions with phenoxy compounds.
Diethyl Ether Moderate Good solubility, but highly flammable and volatile. MTBE is preferred.

2. The Salting-Out Effect The cyano and ether groups can hydrogen bond with water, increasing aqueous solubility even at low pH.

  • Solution: Saturate the aqueous phase with NaCl (Brine) . This increases the ionic strength, disrupting the hydration shell around the organic molecule and forcing it into the organic phase ("Salting Out").

Q: How do I perform the extraction safely? (Step-by-Step)
  • Cool Down: Chill the aqueous mixture to 0–5°C. (Protects the nitrile).

  • Acidify: Slowly add 1M HCl or 10% H2SO4 dropwise with stirring. Monitor pH with a meter, not just paper. Stop at pH 2.0–2.5.

  • Salt: Add NaCl to saturation.

  • Extract: Add organic solvent (Volume Organic = 1/3 Volume Aqueous). Shake vigorously.

  • Repeat: Separate layers. Repeat extraction 3 times. Combine organic layers.

  • Wash: Wash combined organics with a small volume of brine (removes trapped acid).

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    .
Module 3: Impurity Management (The Nitrile Risk)
Q: I see a new spot on TLC (or peak on LCMS) after extraction. What is it?

A: The most likely impurity is the Primary Amide resulting from the partial hydrolysis of the nitrile group.

Mechanism:



Risk Factors:

  • Local Acid Concentration: Adding concentrated HCl directly to the solution creates transient "hot spots" of pH < 0.

  • Heat: Performing the acidification or evaporation at temperatures > 30°C.

  • Time: Leaving the compound in the acidic aqueous phase overnight.

Corrective Action:

  • Never use concentrated HCl. Use dilute acid (1M or 2M).

  • Always keep the solution on ice during acidification.

  • Process immediately. Do not store the acidic aqueous phase. Extract immediately after pH adjustment.

Hydrolysis_Risk Target Target Molecule (Nitrile Intact) Risk Risk Condition: pH < 1.0 OR Temp > 30°C Target->Risk Exposure Impurity Impurity: Primary Amide (Hydrolysis Product) Risk->Impurity Irreversible Degradation

Figure 2: The degradation pathway.[1] Avoiding the "Yellow Zone" conditions is critical to preventing amide formation.

Module 4: Emulsion Management
Q: The layers are not separating. I have a cloudy interface.

A: Phenoxy-alkanoic acids act as weak surfactants, stabilizing emulsions.

Troubleshooting Protocol:

  • Wait: Allow 20 minutes of settling time.

  • Brine: Add more saturated NaCl solution. The density difference helps separation.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a Celite pad (diatomaceous earth) before separation.

  • Co-solvent: Add a small amount (1-2%) of Methanol or Isopropanol to the organic phase to break surface tension (only if using DCM or EtOAc).

References
  • PubChem. (n.d.).[1] 2-(2-Cyanophenoxy)propanoic acid.[2][3] National Center for Biotechnology Information.[1] Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2023). Acidic Hydrolysis of Nitriles To Amides. Retrieved February 15, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] Propanoic acid, 2-(2-chlorophenoxy)- (Structural Analog Data). Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Partition Coefficient and Distribution Ratio. Retrieved February 15, 2026, from [Link]

For further assistance, please contact the Separation Sciences Application Team with your specific solvent grade and batch details.

Sources

Reducing side reactions in Williamson ether synthesis of cyanophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages from an alkoxide and an alkyl halide.[1] When applied to cyanophenols, however, the reaction presents unique challenges. The cyanophenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the phenoxide oxygen and the aromatic ring's carbon atoms (ortho and para to the hydroxyl group).[1][2] This duality often leads to a competition between the desired O-alkylation (ether formation) and undesired C-alkylation (ring alkylation), significantly impacting product yield and purity.[1][2][3][4] Furthermore, the cyano group itself can potentially undergo side reactions under certain conditions.

This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help researchers navigate these complexities and maximize the yield of the desired O-alkylated cyanophenol product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of C-alkylated byproduct in my reaction?

The formation of C-alkylated products is a common side reaction when the nucleophile is a phenoxide ion.[1][2] The phenoxide ion has electron density on both the oxygen and the aromatic ring, making both sites potential nucleophiles.[5] The ratio of O- to C-alkylation is highly dependent on factors like the solvent, the counter-ion, and the alkylating agent. Protic solvents, for instance, can solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and thereby favoring C-alkylation.[5][6]

Q2: My reaction is not going to completion, and I'm recovering a lot of starting cyanophenol. What's wrong?

This is typically due to incomplete deprotonation of the phenolic hydroxyl group.[7] The choice of base is critical and must be strong enough to fully convert the phenol to the more nucleophilic phenoxide ion.[7][8] For standard phenols, weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[2][7] However, if your cyanophenol is less acidic or sterically hindered, a stronger base like sodium hydroxide (NaOH) or even sodium hydride (NaH) may be necessary.[7] Also, ensure your reaction is conducted under anhydrous conditions, especially when using moisture-sensitive bases like NaH, as water will quench the base.[7]

Q3: I'm observing the formation of an alkene byproduct. How can I prevent this?

Alkene formation is the result of a competing E2 elimination reaction, which is favored when using secondary or tertiary alkyl halides.[1][9][10] The phenoxide, being a strong base, can abstract a proton from the alkyl halide, leading to elimination instead of the desired SN2 substitution. To minimize this, always use a primary alkyl halide or a methyl halide.[1][2][10] Lowering the reaction temperature can also favor the SN2 pathway over E2.[10]

Q4: Can the cyano group itself react under Williamson conditions?

While less common than C-alkylation, the nitrogen of the cyano group can potentially act as a nucleophile, leading to N-alkylation, especially with highly reactive alkylating agents. This is more of a concern under neutral or acidic conditions, but under the basic conditions of the Williamson synthesis, the phenoxide is the overwhelmingly dominant nucleophile. If N-alkylation is suspected, careful analysis of the product mixture by NMR and mass spectrometry is recommended.

Troubleshooting Guides

Issue 1: Low Yield of O-Alkylated Product & Predominance of C-Alkylation

This is the most frequent challenge in the Williamson ether synthesis of cyanophenols. The key is to manipulate the reaction conditions to favor attack by the "harder" oxygen nucleophile over the "softer" carbon nucleophile of the aromatic ring.

Troubleshooting Workflow

G start Problem: High C-Alkylation solvent Step 1: Change Solvent start->solvent base Step 2: Evaluate Base & Counter-ion solvent->base If C-alkylation persists ptc Step 3: Implement Phase-Transfer Catalysis base->ptc For optimal selectivity result Result: Increased O-Alkylation Selectivity ptc->result

Caption: Troubleshooting flow for C-alkylation.

Detailed Solutions
  • Solvent Selection is Critical: The choice of solvent has a profound impact on the O/C alkylation ratio.[3][5]

    • Action: Switch from protic solvents (like ethanol or methanol) or less polar solvents to a polar aprotic solvent.

    • Explanation: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are highly effective at solvating the cation (e.g., K⁺, Na⁺) associated with the phenoxide.[7][10][11] This leaves a "naked," highly reactive phenoxide oxygen anion, which enhances the rate of O-alkylation.[6] In contrast, protic solvents hydrogen-bond with the oxygen atom, shielding it and making the ring carbons more accessible for attack.[5][6][12] Studies have shown a dramatic shift in product ratios, with acetonitrile favoring O-alkylation (97:3 O:C) compared to methanol (72:28 O:C) in one case.[3]

  • Optimize the Base and Counter-ion:

    • Action: Use a weaker base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if possible.

    • Explanation: While a strong base ensures complete deprotonation, it can sometimes lead to higher C-alkylation rates. Weaker bases like K₂CO₃ are often sufficient for the relatively acidic phenols (pKa ≈ 10) and can provide better selectivity.[7] The larger potassium (K⁺) counter-ion, compared to Na⁺ or Li⁺, also tends to favor O-alkylation.[6]

  • Implement Phase-Transfer Catalysis (PTC):

    • Action: Add a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) to the reaction.

    • Explanation: PTC is an excellent technique for improving the yield and selectivity of Williamson ether syntheses.[13][14][15] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is located.[15] This creates an ion pair with a large organic cation, which results in a highly reactive, poorly solvated "naked" anion, strongly favoring the SN2 reaction at the oxygen atom.[14] This method often allows for milder reaction conditions and avoids the need for strictly anhydrous solvents.[13]

Issue 2: Reaction Failure or Stalling

If the reaction does not proceed, the primary suspect is the failure to generate the nucleophilic phenoxide.

  • Base Strength and Quality:

    • Action: Ensure the base is strong enough for your specific cyanophenol. If using K₂CO₃ with no success, switch to NaOH or, cautiously, NaH.[7]

    • Explanation: The electron-withdrawing nature of the cyano group increases the acidity of the phenol compared to phenol itself, but a sufficiently strong base is still required for complete deprotonation.[7] Also, ensure the base has not been degraded by improper storage (e.g., absorption of atmospheric CO₂ or water).

  • Alkylating Agent Reactivity:

    • Action: Check the reactivity of your alkyl halide. The general order of reactivity is I > Br > Cl.[8] If using an alkyl chloride with slow reaction rates, consider switching to the corresponding bromide or adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.

    • Explanation: Iodide is a better leaving group than bromide or chloride, which accelerates the SN2 reaction rate.

  • Temperature and Reaction Time:

    • Action: Increase the reaction temperature. Most Williamson syntheses are run at elevated temperatures, typically between 50-100°C.[7] Monitor the reaction by TLC to determine the optimal reaction time.

    • Explanation: Like most SN2 reactions, the rate is temperature-dependent. Insufficient thermal energy may lead to a stalled reaction.

Mechanistic Pathways: O- vs. C-Alkylation

The cyanophenoxide ion is an ambident nucleophile with resonance structures that place negative charge on both the oxygen and the ortho/para ring carbons. The reaction conditions dictate which pathway is favored.

G cluster_0 Reaction Conditions cluster_1 Intermediate cluster_2 Competing Pathways Cyanophenol Cyanophenol Cyanophenoxide Ion Cyanophenoxide Ion Cyanophenol->Cyanophenoxide Ion Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Cyanophenoxide Ion Deprotonation Alkyl Halide (R-X) Alkyl Halide (R-X) O_Alk O-Alkylation (Desired) Alkyl Halide (R-X)->O_Alk C_Alk C-Alkylation (Side Reaction) Alkyl Halide (R-X)->C_Alk Cyanophenoxide Ion->O_Alk Attack via Oxygen (Favored in polar aprotic solvent) Cyanophenoxide Ion->C_Alk Attack via Ring Carbon (Favored in protic solvent)

Caption: Competing O- vs. C-alkylation pathways.

Optimized Protocols

Protocol 1: Standard Williamson Ether Synthesis of 4-Cyanophenol

This protocol uses standard conditions that favor O-alkylation.

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add the primary alkyl bromide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cyanophenol is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol is highly effective for maximizing O-alkylation and can be more robust.

  • Reagent Setup: To a round-bottom flask, add 4-cyanophenol (1.0 eq), the alkyl halide (1.2 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene (~0.5 M).

  • Heating and Monitoring: Heat the mixture to 80-90°C with vigorous stirring. The use of a mechanical stirrer is recommended for solid-liquid PTC. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.

Summary of Key Parameters

ParameterRecommendation for O-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Solvates the cation, leaving a highly reactive "naked" phenoxide oxygen, accelerating the SN2 reaction.[6][7][10]
Base Weak Inorganic (K₂CO₃, Cs₂CO₃)Sufficiently basic for acidic phenols, often providing better O/C selectivity than very strong bases.[2][7]
Counter-ion Larger Cations (K⁺, Cs⁺)Less tightly associated with the phenoxide oxygen, increasing its nucleophilicity.[6]
Alkylating Agent Primary Halide (R-CH₂-X)Minimizes the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[1][2][10]
Additive Phase-Transfer Catalyst (e.g., TBAB)Transports the phenoxide into the organic phase as a highly reactive ion pair, maximizing the O-alkylation rate.[14]
Temperature 50-100°CProvides sufficient energy for the SN2 reaction; excessively high temperatures can promote elimination or other side reactions.[7]

References

  • Vertex AI Search. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • University Website. (n.d.). The Williamson Ether Synthesis.
  • Book Chapter/Review. (n.d.). Williamson Ether Synthesis.
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  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • JETIR.org. (n.d.).
  • PharmaXChange.info. (2011).
  • Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
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  • IAJPR. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.
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Validation & Comparative

A Researcher's Guide to Identifying the Nitrile Peak in the IR Spectrum of 2-(2-Cyanophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful tool for this purpose. This guide provides an in-depth technical comparison and experimental protocol for identifying the nitrile (C≡N) peak in the IR spectrum of 2-(2-Cyanophenoxy)propanoic acid, a molecule of interest for its bifunctional nature, incorporating both a carboxylic acid and a nitrile moiety.

The Vibrational Landscape of 2-(2-Cyanophenoxy)propanoic acid

Understanding the expected IR absorption frequencies of the constituent functional groups within 2-(2-Cyanophenoxy)propanoic acid is paramount for accurate spectral interpretation. The molecule's structure presents three key vibrational features of interest: the nitrile C≡N stretch, the carboxylic acid O-H stretch, and the carboxylic acid C=O stretch.

The nitrile group, when attached to an aromatic ring, typically exhibits a sharp and intense absorption peak. This is due to the significant change in dipole moment during the stretching vibration of the polar C≡N triple bond.[1] Conjugation with the benzene ring slightly weakens the C≡N bond, causing its absorption to appear at a lower wavenumber compared to saturated nitriles.[1]

The carboxylic acid functional group presents two highly characteristic and readily identifiable absorptions. The O-H bond gives rise to a very broad and strong absorption band, often spanning a wide range from 2500 to 3300 cm⁻¹.[2][3] This broadening is a direct consequence of intermolecular hydrogen bonding between carboxylic acid molecules, which creates a continuum of vibrational energy states.[3] The second key feature is the intense carbonyl (C=O) stretching absorption. For dimeric, hydrogen-bonded carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[2][4]

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

For a solid organic compound like 2-(2-Cyanophenoxy)propanoic acid, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a highly effective and straightforward analytical technique. It requires minimal sample preparation and circumvents the need for creating KBr pellets, which can be sensitive to moisture.[5][6]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 2-(2-Cyanophenoxy)propanoic acid sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After data collection, clean the ATR crystal and the press arm tip thoroughly with a solvent-moistened wipe.

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and normalization if required.

Spectral Analysis and Peak Identification

Key Spectral Features of 2-(2-Cyanophenoxy)propanoic acid:

  • Nitrile (C≡N) Stretch: A sharp, medium-to-strong intensity peak is expected in the region of 2220-2240 cm⁻¹ . The aromatic nature of the nitrile in this molecule places the absorption in this specific range.[1][2]

  • Carboxylic Acid (O-H) Stretch: A very broad and prominent absorption band will be observed from approximately 2500 cm⁻¹ to 3300 cm⁻¹ . This band is a hallmark of a hydrogen-bonded carboxylic acid.[2][4]

  • Aromatic C-H Stretch: Weaker, sharp peaks will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ), corresponding to the C-H stretching vibrations of the benzene ring.[7]

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) will be present due to the C-H stretching of the propanoic acid's ethyl group.

  • Carboxylic Acid (C=O) Stretch: A very strong and sharp absorption will be present around 1700-1730 cm⁻¹ , characteristic of the carbonyl group in a dimeric carboxylic acid.[2]

  • Aromatic C=C Stretches: Medium-intensity peaks will be found in the 1475-1600 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the aromatic ring.[7]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks corresponding to various bending and stretching vibrations (e.g., C-O stretch, C-H bends), which are unique to the molecule's overall structure.

Comparative Data Analysis

To confidently identify the nitrile peak, it is instructive to compare its expected position with that in related molecules and under different chemical environments.

Functional GroupMolecule ExamplePeak Position (cm⁻¹)Peak CharacteristicsReference
Aromatic Nitrile 2-(2-Cyanophenoxy)propanoic acid (Predicted) ~2230 Sharp, Medium-Strong [1][2]
Aromatic NitrileBenzonitrile~2230Sharp, Strong[8]
Saturated NitrileAcetonitrile~2250Sharp, Strong[1]
Carboxylic Acid O-HPropanoic Acid2500-3300Very Broad, Strong[2]
Carboxylic Acid C=OPropanoic Acid~1710Sharp, Very Strong[2]

This comparison clearly illustrates that the nitrile peak is expected in a relatively uncongested region of the IR spectrum, making it a highly diagnostic feature.[2] Its sharp and intense nature further aids in its unambiguous identification, distinguishing it from the much broader O-H stretch and the lower-frequency C=O stretch.

Workflow for Spectral Identification

The logical flow for identifying the nitrile peak in a given spectrum for 2-(2-Cyanophenoxy)propanoic acid is outlined below.

FTIR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Prepare ATR-FTIR (Clean Crystal) Background Acquire Background Spectrum Prep->Background Sample Apply Solid Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Data Transfer Identify_OH Identify Broad O-H Stretch (2500-3300 cm⁻¹) Process->Identify_OH Identify_CO Identify Strong C=O Stretch (~1710 cm⁻¹) Identify_OH->Identify_CO Identify_CN Locate Sharp Peak in 2220-2240 cm⁻¹ Region Identify_CO->Identify_CN Confirm Confirm Nitrile Peak (Sharp, Medium Intensity) Identify_CN->Confirm Final Successful Identification of Nitrile Functional Group Confirm->Final

Caption: Workflow for identifying the nitrile peak in 2-(2-Cyanophenoxy)propanoic acid.

Conclusion

The identification of the nitrile functional group in the IR spectrum of 2-(2-Cyanophenoxy)propanoic acid is a clear and achievable analytical task. By following a robust experimental protocol, such as ATR-FTIR, and leveraging a systematic approach to spectral interpretation, researchers can confidently pinpoint the characteristic sharp absorption peak around 2230 cm⁻¹. The presence of this distinct peak, alongside the hallmark broad O-H and strong C=O absorptions of the carboxylic acid, provides a comprehensive vibrational fingerprint, confirming the molecular structure and facilitating further research and development activities.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932. [Link]

  • Su, Y. T., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(35), 10834–10842. [Link]

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  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. [Link]

  • Blauch, D. N. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 288. [Link]

  • PubChem. (n.d.). 2-(2-cyanophenoxy)propanoic acid. [Link]

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A Comparative Guide to Purity Validation of 2-(2-Cyanophenoxy)propanoic acid: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible data is built. For a molecule like 2-(2-Cyanophenoxy)propanoic acid, an important intermediate in chemical synthesis, ensuring its purity is paramount. This guide provides an in-depth exploration of using elemental analysis as a primary method for purity validation. We will dissect the methodology, explain the critical reasoning behind its application, and objectively compare it against other prevalent analytical techniques, offering a holistic perspective for researchers, scientists, and drug development professionals.

The Foundational Check: Elemental Analysis (EA)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the bulk purity of a synthesized organic compound.[1][2] Its power lies in its directness: it quantifies the fundamental building blocks of the molecule. The technique relies on combustion analysis, where a sample is burned at high temperatures in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and measured, allowing for the calculation of the mass percentage of each element in the original sample.[3][4]

Theoretical Composition of 2-(2-Cyanophenoxy)propanoic acid

To validate purity, we must first know the target. The molecular formula for 2-(2-Cyanophenoxy)propanoic acid is C₁₀H₉NO₃ .

  • Molecular Weight: 191.19 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 62.83%

    • Hydrogen (H): 4.74%

    • Nitrogen (N): 7.33%

    • Oxygen (O): 25.10% (Typically determined by difference)

Any deviation from these theoretical values can indicate the presence of impurities. An accepted deviation in academic and industrial settings is typically within ±0.4% of the calculated values.[5]

Experimental Protocol: CHN Analysis

This protocol outlines the steps for a robust purity determination of a solid sample of 2-(2-Cyanophenoxy)propanoic acid.

Causality Behind Key Steps:

  • Drying: The sample must be rigorously dried in vacuo over a desiccant (e.g., P₂O₅) for several hours. This is critical because residual water or solvents will artificially inflate the hydrogen and carbon percentages and decrease the relative percentage of other elements.

  • Microbalance: Using a calibrated microbalance is essential for accuracy, as the analysis relies on a precise mass-to-signal ratio.

  • Tin Capsules: Samples are weighed into clean tin capsules. Tin facilitates complete combustion at a lower temperature, ensuring the entire organic sample is converted to its gaseous oxides.

Step-by-Step Methodology:

  • Sample Preparation: Dry the 2-(2-Cyanophenoxy)propanoic acid sample at 40-50°C under vacuum for at least 4 hours to remove any residual solvent and water.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This ensures the detector response is linear and accurate.

  • Sample Weighing: On a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a clean tin capsule. Record the exact weight.

  • Analysis: Seal the capsule and place it into the autosampler of the elemental analyzer. Initiate the combustion sequence.

  • Data Acquisition: The instrument software will record the detector signals for CO₂, H₂O, and N₂ and, based on the sample weight and calibration, calculate the percentage of C, H, and N.

  • Interpretation: Compare the experimental percentages to the theoretical values for C₁₀H₉NO₃. Results should fall within the ±0.4% tolerance.

Visualizing the Workflow: Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation A Dry Sample (Vacuum Oven) B Weigh 1-3 mg (Microbalance) A->B C Encapsulate in Tin B->C D Combustion (~900-1000°C) C->D E Gas Chromatography Separation (CO₂, H₂O, N₂) D->E F Thermal Conductivity Detection (TCD) E->F G Calculate %C, %H, %N F->G H Compare to Theoretical Values G->H I Purity Assessment (within ±0.4%) H->I

Caption: Workflow for purity validation via CHN elemental analysis.

A Comparative Perspective: Alternative Purity Validation Methods

While elemental analysis provides excellent data on bulk purity, it doesn't provide a complete picture. It cannot identify the structure of impurities.[1] Therefore, a multi-faceted approach using orthogonal techniques is the gold standard in analytical chemistry.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[7] It is particularly adept at detecting and quantifying organic impurities, even those structurally similar to the main compound.

  • Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Components separate based on their differential partitioning between the two phases. A detector (e.g., UV-Vis) quantifies the components as they elute.

  • Application: Ideal for identifying known impurities by comparing retention times with reference standards and for quantifying the area percentage of unknown organic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR, is arguably the most powerful tool for structural elucidation. For purity, its quantitative application (qNMR) is highly valuable.[8]

  • Principle: The nuclei of certain atoms (like ¹H) behave like tiny magnets. In a strong magnetic field, they can be excited by radio waves. The resulting spectrum provides detailed information about the chemical environment of each nucleus. The signal area is directly proportional to the number of nuclei, allowing for quantification.[8][9]

  • Application: Can identify and quantify impurities that have NMR-active nuclei, often without needing a reference standard for the impurity itself. It provides direct structural information about the impurity.

Mass Spectrometry (MS)

Often coupled with a separation technique like Liquid Chromatography (LC-MS), mass spectrometry is unparalleled in its sensitivity and ability to determine molecular weights.

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule from its exact mass.[7]

  • Application: Excellent for detecting trace-level impurities and confirming the molecular weight of both the target compound and any potential byproducts.

Data Summary: Comparison of Purity Analysis Techniques
Parameter Elemental Analysis (EA) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Output Elemental composition (%C, H, N)Chromatogram (retention time, peak area)Spectrum (chemical shift, integration)Mass spectrum (m/z ratio)
Detects Inorganic Impurities? Yes (e.g., salts, which lower C/H/N %)[1]NoNoCan detect inorganic ions
Detects Residual Solvents? Yes (affects C/H percentages)Yes (if volatile and separated)Yes (distinct, quantifiable peaks)Yes (if volatile and ionizable)
Provides Structural Info? NoNo (only comparative)Yes (definitive structure)Yes (fragmentation, exact mass)
Quantification Absolute (bulk sample)Relative (area %) or absolute with standardsAbsolute (qNMR with internal standard)Relative, requires extensive calibration
Sensitivity Low (requires ~1-5% impurity to show)HighModerate to HighVery High
Key Strength Validates empirical formula and bulk purity.Excellent separation of complex mixtures.Unambiguous structure identification.Unmatched sensitivity for trace analysis.
Key Limitation No structural information.[10]Requires impurities to be chromophoric (for UV).May not detect non-¹H containing impurities.[8]Ionization efficiency can vary greatly.

Decision Making: Selecting the Right Analytical Tool

As a Senior Application Scientist, the choice of technique is driven by the question being asked. The following decision tree illustrates a logical approach to purity validation.

Decision_Tree A Purity Assessment for New Batch of C₁₀H₉NO₃ B Is the empirical formula correct? Suspect inorganic salts or water? A->B C Perform Elemental Analysis B->C Yes D Need to identify and quantify organic byproducts? B->D No C->D E Run HPLC-UV Analysis D->E Yes F Is the molecular structure confirmed? Need to quantify known/unknown impurities? D->F No E->F G Acquire ¹H NMR Spectrum (qNMR) F->G Yes H Need to detect trace-level impurities? F->H No G->H I Perform LC-MS Analysis H->I Yes J High Purity Confirmed (Orthogonal Validation) H->J No I->J

Caption: Decision tree for selecting purity validation methods.

Conclusion

Validating the purity of 2-(2-Cyanophenoxy)propanoic acid is a multi-step, evidence-based process. Elemental analysis serves as an indispensable, cost-effective first-line technique to confirm the correct elemental composition and assess the bulk purity, offering a unique advantage in its ability to detect non-chromophoric and inorganic impurities that other methods might miss.[1]

However, for a complete and trustworthy purity profile, it should not be used in isolation. A synergistic approach, combining the bulk assessment of elemental analysis with the high-resolution separation of HPLC and the definitive structural insights of NMR, provides an orthogonal and self-validating system. This comprehensive strategy ensures the integrity of the compound, safeguarding the reliability of all subsequent research and development efforts.

References

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